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Compound of Interest

Compound Name: Baumycin B1

Cat. No.: B14077188 Get Quote

In the field of drug discovery and development, the precise structural elucidation of a natural

product is a critical, foundational step. The proposed structure of a novel compound must be

rigorously verified through independent analysis to ensure the reliability of subsequent

biological and pharmacological studies. This guide provides a comparative overview of the

structural data for Baumycin B1 and the closely related, well-characterized anthracycline,

Daunorubicin. It serves to highlight the necessity of independent validation by presenting the

available data for a benchmark compound alongside the publicly accessible information for

Baumycin B1.

Structural and Spectroscopic Data Comparison
The structure of Baumycin B1 was first reported in 1977.[1] It belongs to the anthracycline

class of antibiotics, known for their potent anticancer properties. To contextualize the data

required for robust structural validation, a comparison is drawn with Daunorubicin, a clinically

used anthracycline.

Table 1: Structural and Physicochemical Properties of Daunorubicin
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Property Value

Molecular Formula C₂₇H₂₉NO₁₀

Molecular Weight 527.5 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-

hydroxy-6-methyloxan-2-yl]oxy-6,9,11-

trihydroxy-4-methoxy-8,10-dihydro-7H-

tetracene-5,12-dione

CAS Number 20830-81-3

Appearance Red needles

Table 2: Publicly Available ¹³C NMR Data for Daunorubicin Hydrochloride

(Data presented is a selection from published literature and may vary based on experimental

conditions.)
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Atom No. Chemical Shift (ppm)

1 120.2

2 136.8

3 119.5

4 161.3

4a 120.4

5 187.0

5a 111.2

6 156.5

6a 135.8

7 70.0

8 36.8

9 75.1

10 34.6

10a 134.9

11 155.8

11a 134.2

12 186.7

12a 110.8

13 212.1

14 24.9

4-OCH₃ 56.9

1' 101.4

2' 30.1
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3' 46.5

4' 65.6

5' 69.1

6' 17.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Daunorubicin

Ionization Mode Precursor Ion Observed m/z
Major Fragment
Ions (m/z)

ESI+ [M+H]⁺ 528.1864
397.0918, 379.0812,

321.0598

Table 4: Comparative Overview of Baumycin B1

Feature Baumycin B1
Daunorubicin (for
comparison)

Reported Structure Glycoside of Daunorubicin Well-established anthracycline

Molecular Formula C₃₄H₄₁NO₁₄ C₂₇H₂₉NO₁₀

Independent Validation Data

Publicly available, detailed

independent spectroscopic

data (¹H NMR, ¹³C NMR,

HRMS) for structural validation

is not readily found in the

searched literature.

Extensive spectroscopic and

crystallographic data available

in public databases and

scientific literature.

Significance of Data Gap

The absence of independently

verified, high-resolution

analytical data makes it

challenging to definitively

confirm the published structure

according to modern

standards.

Serves as a benchmark for the

quality and completeness of

data required for unequivocal

structure determination.
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Experimental Workflow for Structural Validation
The process of elucidating and validating the structure of a novel natural product is a

systematic endeavor that relies on a combination of chromatographic separation and

spectroscopic analysis.
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Workflow for Natural Product Structure Elucidation and Validation

Isolation & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Natural Source Material
(e.g., Fermentation Broth)

Extraction

Chromatographic Separation
(e.g., HPLC)

Pure Compound Isolation

High-Resolution Mass Spectrometry (HRMS)
- Molecular Formula Determination

1D NMR Spectroscopy
(¹H, ¹³C)

- Functional Groups & Carbon Skeleton

Structure Proposal

2D NMR Spectroscopy
(COSY, HSQC, HMBC)

- Atom Connectivity

Stereochemical Analysis
(NOESY/ROESY, CD Spectroscopy)

Comparison with Known Compounds

Independent Confirmation
(e.g., Synthesis, Re-isolation & Re-analysis)

Validated Structure Publication

Click to download full resolution via product page

Caption: A standard workflow for the structural elucidation of natural products.
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Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the independent validation

of a chemical structure. Below are standardized methodologies for the key spectroscopic

techniques used in the characterization of anthracycline antibiotics.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

MeOD). The choice of solvent should be based on the solubility of the analyte and should

not have overlapping signals with key resonances of the compound.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Solvent Signal Suppression: If necessary (e.g., in D₂O or residual H₂O in DMSO-d₆), use a

presaturation pulse sequence.

Acquisition Parameters:

Spectral Width: ~16 ppm

Acquisition Time (AQ): ~2-3 seconds

Relaxation Delay (D1): 1-2 seconds

Number of Scans (NS): 16-64 (adjust for concentration)
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Temperature: 298 K

¹³C NMR Data Acquisition:

Spectrometer: Same as for ¹H NMR (100 MHz for a 400 MHz instrument).

Pulse Sequence: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect

(NOE) (e.g., 'zgpg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~220 ppm

Acquisition Time (AQ): ~1.0 second[1]

Relaxation Delay (D1): 2.0 seconds[1]

Number of Scans (NS): 1024 or more, depending on sample concentration and

solubility.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate ¹H NMR signals and analyze multiplicities and coupling constants.

For ¹³C NMR, identify the chemical shifts of all carbon atoms.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:

Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent

compatible with mass spectrometry (e.g., methanol, acetonitrile, or a water/organic solvent
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mixture).

The sample can be introduced via direct infusion or, more commonly, through an LC

system for online separation and analysis.

LC-MS/MS Method:

LC System: A UHPLC or HPLC system.

Column: A reversed-phase C18 column is typically used for anthracyclines.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of an additive like formic acid (0.1%) to promote ionization.

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical

columns).

Injection Volume: 1-5 µL.

Mass Spectrometry Data Acquisition:

Ionization Source: Electrospray Ionization (ESI) is common for anthracyclines, typically in

positive ion mode.[2]

Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF), Orbitrap, or

FT-ICR.

Acquisition Mode:

Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 150-1000) to

determine the accurate mass of the molecular ion ([M+H]⁺).

Tandem MS (MS/MS): Select the molecular ion as the precursor and fragment it using

Collision-Induced Dissociation (CID) to obtain structural information from the fragment

ions.

Data Processing:
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Determine the accurate mass of the molecular ion from the full scan data.

Use the accurate mass to calculate the elemental composition (molecular formula).

Analyze the MS/MS fragmentation pattern to confirm the structure of the aglycone, the

sugar moiety, and their connectivity. This can be compared to the fragmentation of known

related compounds like Daunorubicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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